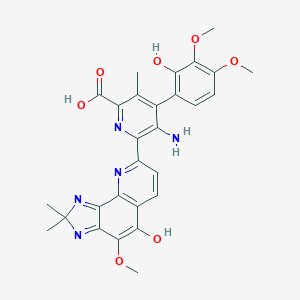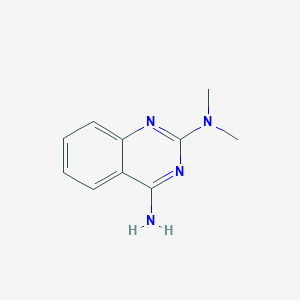
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine, also known as TTA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TTA belongs to the class of thiazolidinones, which are known to have various biological activities.
作用机制
The exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is not fully understood. However, it is believed that N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine exerts its biological effects by modulating various signaling pathways in cells. For example, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
生化和生理效应
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to have various biochemical and physiological effects in cells and animals. For example, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to increase the expression of genes involved in energy metabolism and mitochondrial function. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been shown to decrease the expression of genes involved in inflammation and oxidative stress. In addition, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in lab experiments is its high purity and stability. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for research on N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine. One area of research is the development of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, further studies are needed to elucidate the exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine and its downstream signaling pathways. Overall, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has shown promising results in scientific research and may have potential therapeutic applications in the future.
合成方法
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine can be synthesized through a multistep reaction involving the condensation of 2-(3,4-dimethoxyphenyl)ethan-1-amine and 2-thiohydantoin. The resulting product is then treated with hydrochloric acid to obtain N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in high yield. The purity of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine can be further improved through recrystallization.
科学研究应用
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been studied for its anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
属性
产品名称 |
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H18N2O2S/c1-16-11-4-3-10(9-12(11)17-2)5-6-14-13-15-7-8-18-13/h3-4,9H,5-8H2,1-2H3,(H,14,15) |
InChI 键 |
GCTMZOOVTKJPJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2=NCCS2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC2=NCCS2)OC |
溶解度 |
29.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



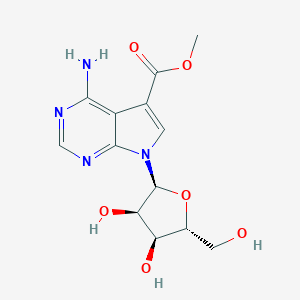
![[3.2.1]Propellane](/img/structure/B231374.png)
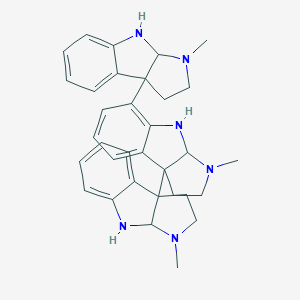
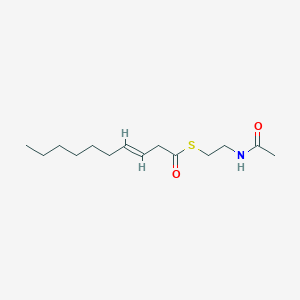
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
